Structural Differentiation from the Lead TbNMT Inhibitor DDD85646
The target compound replaces the 2,6-dichlorobenzenesulfonamide core of DDD85646 with a 1-methyl-1H-pyrazole-4-sulfonamide linked to a 3-(pyridin-4-yl)pyrazine moiety [2]. DDD85646, a benzenesulfonamide, has a molecular weight of 495.43 g/mol and a topological polar surface area (tPSA) of 100.53 Ų [1]. In contrast, the target compound (C14H14N6O2S) has a molecular weight of 330.37 g/mol, substantially lower than DDD85646, and a tPSA of approximately 115 Ų (estimated), suggesting a different pharmacokinetic profile but no direct comparative data exists.
| Evidence Dimension | Molecular Weight and Core Scaffold |
|---|---|
| Target Compound Data | MW 330.37 g/mol; 1-methyl-1H-pyrazole-4-sulfonamide core with 3-(pyridin-4-yl)pyrazin-2-yl-methyl linker |
| Comparator Or Baseline | DDD85646: MW 495.43 g/mol; 2,6-dichlorobenzenesulfonamide core with piperazine-bipyridine linker |
| Quantified Difference | MW difference: 165.06 g/mol (target compound is 33% smaller). No quantitative activity or selectivity advantage established. |
| Conditions | Structural comparison only; no head-to-head assay data available. |
Why This Matters
The smaller size and distinct core may translate to improved CNS penetration, a critical requirement for treating stage 2 HAT, but this remains to be experimentally verified.
- [1] Brand, S., Norcross, N. R., Thompson, S., Harrison, J. R., Smith, V. C., Robinson, D. A., ... & Ferguson, M. A. (2014). Lead optimization of a pyrazole sulfonamide series of Trypanosoma brucei N-myristoyltransferase inhibitors: identification and evaluation of CNS penetrant compounds as potential treatments for stage 2 human African trypanosomiasis. Journal of Medicinal Chemistry, 57(23), 9855-9869. PMID: 25412409. View Source
- [2] PubChem. (2023). DDD85646 (Compound Summary). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/DDD85646. View Source
